molecular formula C7H10O2 B14446564 2-Methylhexa-2,4-dienoic acid CAS No. 79140-82-2

2-Methylhexa-2,4-dienoic acid

Cat. No.: B14446564
CAS No.: 79140-82-2
M. Wt: 126.15 g/mol
InChI Key: SEVAVERBPBXACO-UHFFFAOYSA-N
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Description

2-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C₇H₁₀O₂. It is a type of fatty acid and is known for its unique structure, which includes a conjugated diene system. This compound is found in certain species of fungi, such as Talaromyces flavus and Talaromyces vermiculatus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexa-2,4-dienoic acid can be achieved through various organic reactions. One common method involves the use of a photocatalytic strategy, where light irradiation is used to drive the reaction. This method often employs organic photocatalysts such as fac-Ir(ppy)₃, Ru(bpy)₃(PF₆)₂, and Eosin Y .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale photochemical reactors. These reactors utilize light sources to initiate and sustain the reaction, ensuring high yields and purity of the final product. The choice of photocatalyst and reaction conditions can be optimized to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methylhexa-2,4-dienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylhexa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-dienoic acid: A sorbic acid with similar conjugated diene structure but without the methyl group.

    2-Hydroxyhexa-2,4-dienoic acid: A hydroxylated derivative with additional functional groups.

Uniqueness

2-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity.

Properties

CAS No.

79140-82-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)

InChI Key

SEVAVERBPBXACO-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C(C)C(=O)O

Origin of Product

United States

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